molecular formula C12H15FN2O2 B2405235 2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide CAS No. 1495307-63-5

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide

Cat. No.: B2405235
CAS No.: 1495307-63-5
M. Wt: 238.262
InChI Key: YFGCKKRFMCLILI-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the second position of the pyridine ring, a hydroxycyclopentyl group attached to the nitrogen atom, and a carboxamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the second position of the pyridine ring using a fluorinating agent such as Selectfluor.

    Amidation: Formation of the carboxamide group at the fourth position of the pyridine ring through a reaction with an appropriate amine.

    Cyclopentylation: Attachment of the hydroxycyclopentyl group to the nitrogen atom via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-fluoro-N-[(1-oxocyclopentyl)methyl]pyridine-4-carboxamide.

    Reduction: Formation of 2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxycyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-chloro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The hydroxycyclopentyl group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-7-9(3-6-14-10)11(16)15-8-12(17)4-1-2-5-12/h3,6-7,17H,1-2,4-5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGCKKRFMCLILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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